(1S,2S)-2-[(oxan-4-yl)amino]cyclohexan-1-ol
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Overview
Description
(1S,2S)-2-[(oxan-4-yl)amino]cyclohexan-1-ol is a chiral compound that features both cyclohexane and oxane (tetrahydropyran) rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-[(oxan-4-yl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: This can be achieved through hydrogenation of benzene or cyclohexene.
Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction using an appropriate oxane precursor.
Amination: The amino group can be introduced through reductive amination or nucleophilic substitution using an amine source.
Chiral Resolution: The final step involves chiral resolution to obtain the (1S,2S) enantiomer.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding:
Medicine
Drug Development: Possible use as a scaffold for developing new pharmaceuticals.
Therapeutic Agents: Potential therapeutic applications due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(oxan-4-yl)amino]cyclohexan-1-ol would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Oxan-4-ylamino)cyclohexan-1-ol: The enantiomer of the compound .
Cyclohexylamine: A simpler analogue with only the cyclohexane ring and an amino group.
Tetrahydropyran-4-amine: A simpler analogue with only the oxane ring and an amino group.
Uniqueness
(1S,2S)-2-[(oxan-4-yl)amino]cyclohexan-1-ol is unique due to the combination of both cyclohexane and oxane rings, along with its specific chiral configuration. This unique structure may confer specific biological activities or chemical reactivity that is not observed in simpler analogues.
Properties
CAS No. |
1601866-66-3; 1932142-95-4 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.294 |
IUPAC Name |
(1S,2S)-2-(oxan-4-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO2/c13-11-4-2-1-3-10(11)12-9-5-7-14-8-6-9/h9-13H,1-8H2/t10-,11-/m0/s1 |
InChI Key |
JMUXJQBPBIJYSH-QWRGUYRKSA-N |
SMILES |
C1CCC(C(C1)NC2CCOCC2)O |
solubility |
not available |
Origin of Product |
United States |
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